molecular formula C12H15N3O2 B13980418 N-ethyl-6,7-dimethoxyquinazolin-4-amine

N-ethyl-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B13980418
M. Wt: 233.27 g/mol
InChI Key: XPYCWBYQQPWQJO-UHFFFAOYSA-N
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Description

N-ethyl-6,7-dimethoxyquinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds that have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 6,7-dimethoxyquinazolin-4-amine with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as a kinase inhibitor, affecting various cellular signaling pathways.

    Medicine: Investigated for its anticancer properties, particularly in targeting epidermal growth factor receptors (EGFR).

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-6,7-dimethoxyquinazolin-4-amine involves its interaction with molecular targets such as protein kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-6,7-dimethoxyquinazolin-4-amine is unique due to its specific ethyl substitution, which can influence its binding affinity and selectivity towards certain kinases. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-ethyl-6,7-dimethoxyquinazolin-4-amine

InChI

InChI=1S/C12H15N3O2/c1-4-13-12-8-5-10(16-2)11(17-3)6-9(8)14-7-15-12/h5-7H,4H2,1-3H3,(H,13,14,15)

InChI Key

XPYCWBYQQPWQJO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=NC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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